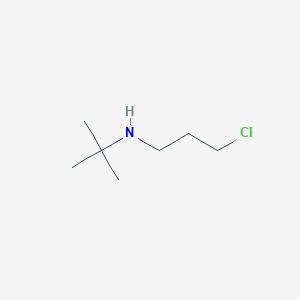
tert-Butyl-3-chloropropylamine
Cat. No. B8792966
Key on ui cas rn:
52560-90-4
M. Wt: 149.66 g/mol
InChI Key: ADMPAKHJYCHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06482944B2
Procedure details


A round-bottom, 250 milliliter, three-necked flask was equipped with a magnetic stir bar, a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. This apparatus was baked in an oven overnight at 125° C., assembled hot, and purged with argon until cool. The reaction flask was charged with 1-bromo-3-chloropropane 15.74 grams, (0.10 moles, 1 equivalent). t-Butylamine 29.26 grams, (0.40 moles, 4 equivalents) was added dropwise via the addition funnel over a period of one hour. After addition was complete, samples of the reaction mixture were removed periodically, washed with saturated sodium bicarbonate solution, and assayed for unreacted 1-bromo-3-chloropropane by gas chromatography (GLC). The reaction was allowed to stir until 1-bromo-3-chloropropane was consumed. Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask. The reaction mixture was then transferred to a separatory funnel and extracted 2×75 milliliters with ethyl ether. The organic layer was then dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator, to afford a colorless, slightly hazy solution with a yield=10.47 g (70%); (GC assay=93%).


Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].[C:6]([NH2:10])([CH3:9])([CH3:8])[CH3:7]>>[Cl:5][CH2:4][CH2:3][CH2:2][NH:10][C:6]([CH3:9])([CH3:8])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.74 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
29.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir until 1-bromo-3-chloropropane
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A round-bottom, 250 milliliter, three-necked flask was equipped with a magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
until cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
samples of the reaction mixture were removed periodically
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 2×75 milliliters with ethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a colorless, slightly hazy solution with a yield=10.47 g (70%)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
